molecular formula C13H16N2O2 B2809924 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941915-26-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2809924
CAS No.: 941915-26-0
M. Wt: 232.283
InChI Key: LEFLNJHZOQTGOZ-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a heterocyclic compound featuring a partially hydrogenated quinoline core (tetrahydroquinoline) with an acetylated amine at the 1-position and an acetamide group at the 6-position. The tetrahydroquinoline scaffold provides a balance of aromaticity and conformational flexibility, making it a versatile intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-12-5-6-13-11(8-12)4-3-7-15(13)10(2)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFLNJHZOQTGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Modifications Notable Properties/Applications Reference
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Tetrahydroquinoline 1-acetyl, 6-acetamide Hydrogen-bonding potential, flexibility
N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline 2,3-diphenyl, 6-acetamide Aromatic π-stacking, kinase inhibition
2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Tetrahydroquinolinone 2-oxo, 6-(chloroacetamide-methylene) Enhanced flexibility, synthetic intermediate
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Tetrahydroquinoline 1-acetyl, 6-benzamide Increased hydrophobicity
N-[(1-Acetyl-6-methyl-2-quinolinyl)methyl]-N-isopropylacetamide Tetrahydroquinoline 6-methyl, N-isopropyl, methylene spacer Steric hindrance, metabolic stability
N-[3-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide Tetrahydrocarbazole 6-chloro, phenylacetamide DNA intercalation potential

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound with a unique tetrahydroquinoline structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of the acetyl group enhances its lipophilicity and stability, making it suitable for various biological applications. The molecular formula and structural characteristics contribute to its pharmacological potential.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. This inhibition can lead to altered metabolic processes that are beneficial in treating certain conditions.
  • Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction : The compound can affect cellular signaling pathways, resulting in changes in cell function and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics of related compounds:

Compound NameStructural FeaturesBiological Activity
QuinolineBasic quinoline structureAntimalarial properties
Tetrahydroquinoline derivativesVarious substitutionsDiverse biological activities
Naphthalene derivativesNaphthalene ring without tetrahydroquinolineAntiproliferative effects

This comparison highlights how the specific combination of the tetrahydroquinoline moiety and the acetyl group may confer distinct biological properties that are not observed in simpler analogs.

Case Studies and Research Findings

Recent studies have investigated the potential pharmacological applications of this compound:

  • Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation in vitro (IC50 values ranging from submicromolar to micromolar) .
  • Neuroprotective Effects : Studies suggest that compounds with similar structures may act as multitarget-directed ligands for neurodegenerative diseases such as Alzheimer's. These compounds have demonstrated potent inhibitory activity against enzymes like butyrylcholinesterase (BuChE), which is crucial for managing neurodegeneration .
  • Anti-inflammatory Properties : Preliminary investigations indicate that this compound may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression .

Future Directions

Despite promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Investigations : Exploring detailed mechanisms at the molecular level to identify specific targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity to optimize lead compounds for therapeutic use.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Acetylation of the tetrahydroquinoline core under mild temperatures (20–40°C) using acetyl chloride or acetic anhydride in solvents like dichloromethane or toluene .
  • Amide coupling via activation of carboxylic acid intermediates (e.g., using EDCI or HOBt) with the acetylated tetrahydroquinoline derivative. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
    Key factors influencing yield include solvent polarity (aprotic solvents enhance nucleophilicity), temperature control (±5°C), and stoichiometric ratios of reagents (1:1.2 for amine:acylating agent) .

Advanced: How can reaction conditions be optimized to address low yield or impurity in the final product?

  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with toluene or dichloromethane to reduce side reactions.
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation kinetics .
  • Purification : Employ gradient elution in column chromatography (hexane/ethyl acetate 8:1 to 4:1) to resolve closely eluting impurities. Validate purity via HPLC (≥95% peak area) and ¹H NMR (absence of extraneous peaks) .

Basic: What spectroscopic and chromatographic methods are essential for structural confirmation?

  • ¹H/¹³C NMR : Identify characteristic signals (e.g., acetyl methyl at ~2.3 ppm, tetrahydroquinoline protons at 1.5–2.8 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values .
  • IR spectroscopy : Verify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How do structural modifications (e.g., nitro or chloro substituents) alter biological activity?

  • Electron-withdrawing groups (e.g., -NO₂ at position 3) enhance binding to enzymes like topoisomerase II by increasing electrophilicity, as shown in analogues with IC₅₀ values <10 µM .
  • Hydrophobic substituents (e.g., -Cl) improve blood-brain barrier penetration, as observed in neuroactive tetrahydroquinoline derivatives .
    Methodology: Use molecular docking (AutoDock Vina) to predict binding modes and SAR-guided synthesis to validate hypotheses .

Basic: What are the primary biological targets and assay systems for this compound?

  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤50 µg/mL) .
  • Enzyme inhibition : Assess IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) via MTT assay, comparing EC₅₀ values with structural analogues .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Control solvent effects : Replace DMSO with PBS (≤0.1% v/v) to avoid false positives in cell-based assays .
  • Meta-analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Basic: What safety protocols are recommended during synthesis and handling?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (≤3.5 for optimal permeability) and CYP450 inhibition risk .
  • Solubility enhancement : Introduce polar groups (e.g., -OH) at position 4, guided by COSMO-RS simulations .

Basic: How to validate interactions with biological targets experimentally?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ/kd) to purified enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .

Advanced: What synthetic routes enable isotopic labeling (e.g., ¹³C) for metabolic studies?

  • ¹³C-acetylation : Use ¹³C-labeled acetic anhydride in the acetylation step .
  • Purification : Isolate labeled product via preparative HPLC with radiometric detection .

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